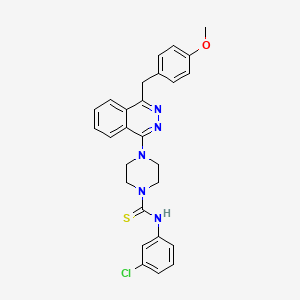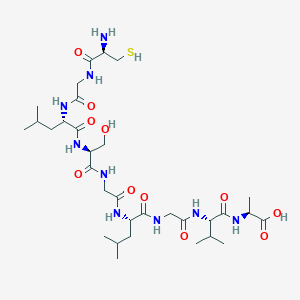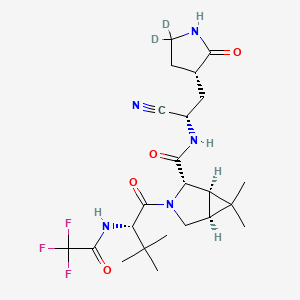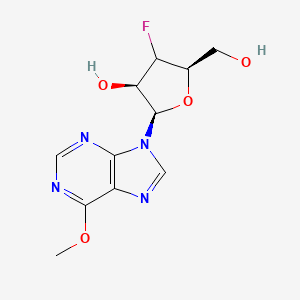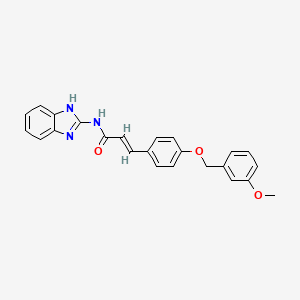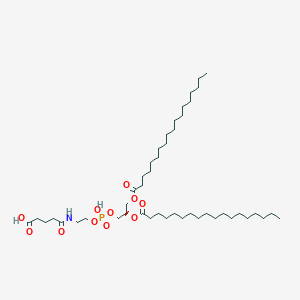
DSPE-glutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSPE-glutaric acid is a phospholipid compound characterized by two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule . This compound can self-assemble in water to form lipid bilayers, with hydrophobic tails facing inward and hydrophilic heads interacting with water . It is widely used in biochemical research and drug delivery systems due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of DSPE-glutaric acid involves the esterification of distearoyl phosphatidylethanolamine (DSPE) with glutaric acid. The reaction typically requires an activating agent such as HATU or EDC to facilitate the formation of the ester bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to maintain the pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-glutaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in bioconjugation reactions due to the presence of the carboxylic acid moiety .
Common Reagents and Conditions
Esterification: Requires activating agents like HATU or EDC, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the ester bond.
Major Products
The major products of these reactions include the esterified this compound and its hydrolyzed components, such as DSPE and glutaric acid.
Wissenschaftliche Forschungsanwendungen
DSPE-glutaric acid is extensively used in various scientific research fields:
Wirkmechanismus
The mechanism of action of DSPE-glutaric acid involves its ability to form stable lipid bilayers and nanoparticles. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific tissues . The carboxylic acid moiety allows for bioconjugation with amine groups, enhancing the compound’s versatility in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSPE-PEG2000: Another phospholipid compound used in drug delivery systems, characterized by the presence of polyethylene glycol (PEG) chains.
DSPE-PEG2000-methotrexate: A compound used for targeted cancer therapy, combining DSPE with methotrexate for enhanced drug delivery.
Uniqueness
DSPE-glutaric acid is unique due to its ability to form stable lipid bilayers and its versatility in bioconjugation reactions. Unlike DSPE-PEG2000, which primarily enhances circulation time, this compound offers additional functionalization options through its carboxylic acid moiety .
Eigenschaften
Molekularformel |
C46H88NO11P |
|---|---|
Molekulargewicht |
862.2 g/mol |
IUPAC-Name |
5-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H88NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/t42-/m1/s1 |
InChI-Schlüssel |
OOUHBAOGVVAPNX-HUESYALOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




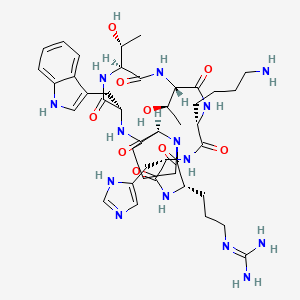
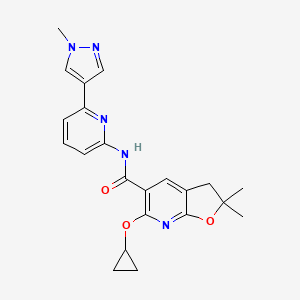
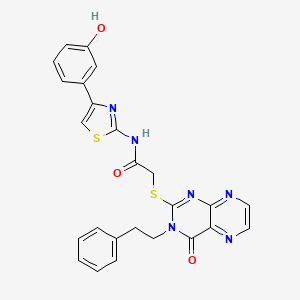
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
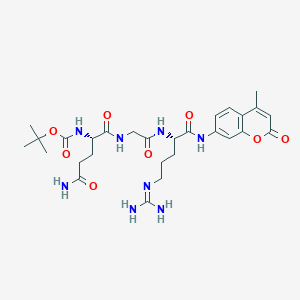
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
